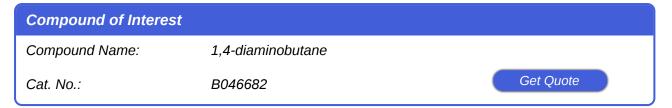


structural formula and molecular weight of 1,4diaminobutane

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An In-Depth Technical Guide to 1,4-Diaminobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1,4-diaminobutane** (also known as putrescine), a biogenic amine crucial in cellular metabolism and a versatile building block in chemical synthesis. This document outlines its fundamental properties, its central role in the polyamine biosynthesis pathway, and detailed experimental protocols for its quantification.

Core Properties of 1,4-Diaminobutane

1,4-Diaminobutane is a four-carbon aliphatic diamine that is a colorless liquid at room temperature.[1] It is produced during the breakdown of amino acids and is known for its characteristic foul odor.[1] Its chemical structure and molecular properties are fundamental to its biological function and applications in research.

Data Presentation: Quantitative Summary

The key quantitative data for **1,4-diaminobutane** are summarized in the table below for easy reference.



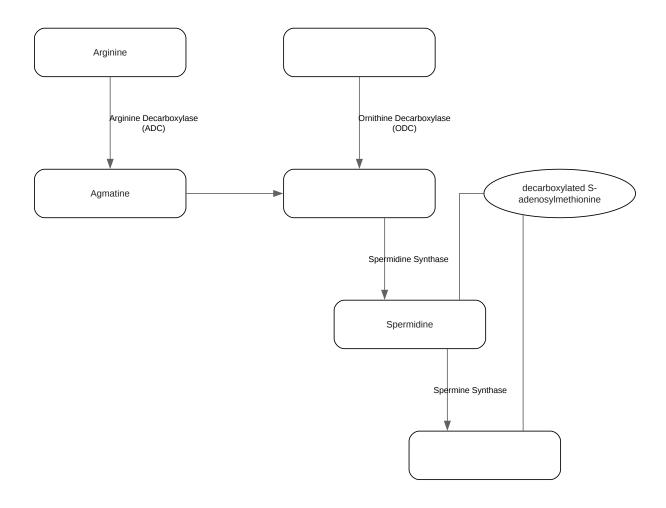
Property	Value
Molecular Formula	C4H12N2
Molecular Weight	88.15 g/mol
CAS Number	110-60-1
Structural Formula	NH2(CH2)4NH2

Biological Significance: The Polyamine Biosynthesis Pathway

1,4-Diaminobutane is a central molecule in the biosynthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, differentiation, and proliferation. [2][3][4] Understanding this pathway is critical for research in cancer biology, neuroscience, and developmental biology. In eukaryotic cells, the primary route for **1,4-diaminobutane** synthesis is the decarboxylation of the amino acid ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[1][3] A secondary pathway, primarily found in plants and bacteria, involves the conversion of arginine to agmatine by arginine decarboxylase (ADC), which is then further metabolized to produce **1,4-diaminobutane**.[1][5][6]

Below is a diagram illustrating the core of the polyamine biosynthesis pathway, starting from the precursor amino acids.





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Polyamine biosynthesis pathway from amino acid precursors.

Experimental Protocols: Quantification of 1,4-Diaminobutane

Foundational & Exploratory





Accurate quantification of **1,4-diaminobutane** in biological samples is essential for studying its role in various physiological and pathological processes. A common and reliable method is High-Performance Liquid Chromatography (HPLC) following pre-column derivatization.[7]

Methodology: HPLC-based Quantification of 1,4-Diaminobutane

This protocol is adapted for the quantification of **1,4-diaminobutane** in bacterial fermentation broth.[7]

- 1. Sample Preparation and Derivatization:
- Centrifuge 1 mL of the sample to pellet any cells or debris.
- Transfer 500 μ L of the supernatant to a clean microcentrifuge tube.
- Add 500 μL of saturated sodium bicarbonate (NaHCO₃) solution.
- Adjust the pH of the mixture to 10 using a saturated sodium hydroxide (NaOH) solution.
- Add 1 mL of a 5 g/L solution of dansyl chloride in acetone. This reagent reacts with the
 primary amine groups of 1,4-diaminobutane, rendering it detectable by UV or fluorescence
 detectors.
- Incubate the reaction mixture at 60°C for 30 minutes.
- After incubation, add 2 mL of anhydrous ether for extraction of the derivatized product.
- Carefully collect the upper organic phase and transfer it to a new microcentrifuge tube.
- Evaporate the ether to dryness.
- Re-dissolve the dried residue in 500 μL of acetonitrile. The sample is now ready for HPLC analysis.
- 2. HPLC Analysis:
- Chromatographic Column: Agilent Poroshell EC-C18 column (4.6 mm × 250 mm, 4 μm particle size) or equivalent.[7]



• Mobile Phase A: Ultra-pure water.

· Mobile Phase B: Acetonitrile.

• Flow Rate: 0.7 mL/min.

• Column Temperature: 30°C.

• Injection Volume: 10 μL.

Detection: UV at 254 nm.[7]

Gradient Elution:

0–5 min: 55% to 70% B

∘ 5–10 min: 70% B

10–15 min: 70% to 95% B

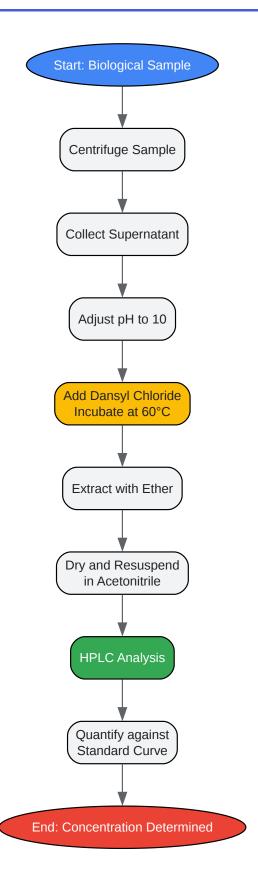
o 15-20 min: 95% B

20–25 min: 95% to 55% B

- The retention time for dansylated **1,4-diaminobutane** is approximately 14 minutes under these conditions.[7]
- 3. Quantification:
- A standard curve should be generated using known concentrations of 1,4-diaminobutane
 that have undergone the same derivatization and extraction procedure.
- The concentration of **1,4-diaminobutane** in the unknown samples can then be determined by comparing their peak areas to the standard curve.

Below is a workflow diagram for the experimental protocol.





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Workflow for HPLC-based quantification of **1,4-diaminobutane**.



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